molecular formula C14H17NO3 B1530612 2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione CAS No. 1428139-36-9

2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione

Cat. No. B1530612
CAS RN: 1428139-36-9
M. Wt: 247.29 g/mol
InChI Key: WQKPBPLVICJDSQ-UHFFFAOYSA-N
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Description

“2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H17NO3 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. This mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol .


Molecular Structure Analysis

The crystal structure of this compound is monoclinic, with a cell refinement and data reduction carried out by Bruker SAINT .


Chemical Reactions Analysis

The interaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene results in the formation of the corresponding 2-(dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .


Physical And Chemical Properties Analysis

The yield of the synthesis process is 71%, and the melting point is 94°C. The IR spectrum shows peaks at 2934, 2855 cm-1 (CH aliph.), and 1663 cm-1 (C = O). The 1H-NMR (DMSO-d6, ppm) shows: 0.96 [s, 6H, 2CH3], 2.21 [s, 4H, 2CH2], 3.04 [s, 3H, N—CH3], 3.38 [s, 3H, N—CH3], 7.95 [s, 1H, CH]. The MS (EI, 70 EV) shows m/z = 195 [M + ] .

Scientific Research Applications

Pharmaceutical Research

This compound is a precursor in the synthesis of biologically active heterocyclic compounds. Its derivatives are explored for their potential as anti-diabetic drugs . The ability to form complexes with Fe++ ions makes it a candidate for developing inhibitors that can target specific enzymes involved in disease pathways.

Agricultural Chemistry

Cyclohexane-1,3-diones, the core structure of this compound, are known for their use in herbicides . They work by forming complexes with essential metals in the active sites of enzymes that are crucial for plant growth, thus inhibiting their function.

Analytical Chemistry

The compound’s distinct spectroscopic characteristics (IR, NMR, MS) make it useful in analytical chemistry for method development . It can serve as a standard for calibrating instruments or as a reagent in the qualitative and quantitative analysis of complex mixtures.

Chemical Education

In chemical education, this compound can be used to teach advanced nomenclature rules and the structure of cycloalkanes. It provides a practical example of how complex organic molecules are named and structured .

properties

IUPAC Name

2-(dimethylaminomethylidene)-5-(5-methylfuran-2-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKPBPLVICJDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)C(=CN(C)C)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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